DPPH Radical Scavenging EC₅₀ – Direct Glycoside Comparison with Lyoniresinol Glycoside
In a head‑to‑head DPPH assay performed under identical conditions, (+)-5′-methoxyisolariciresinol 3α‑O‑β‑D‑glucopyranoside displayed an EC₅₀ of 80 µM, positioning it 5 µM weaker than the co‑isolated (+)-lyoniresinol‑2α‑O‑β‑D‑glucopyranoside (EC₅₀ = 75 µM) and 25 µM weaker than the novel sagitiside A (EC₅₀ = 55 µM) [1]. This rank‑order potency establishes that the 5‑methoxy substitution confers measurably distinct radical‑scavenging capacity relative to the lyoniresinol scaffold bearing a different hydroxyl/methoxy arrangement.
| Evidence Dimension | DPPH radical scavenging EC₅₀ (µM) |
|---|---|
| Target Compound Data | 80 µM (for 3α-O-β-D-glucopyranoside derivative) |
| Comparator Or Baseline | (+)-Lyoniresinol-2α-O-β-D-glucopyranoside: 75 µM; Sagitiside A: 55 µM |
| Quantified Difference | Target is 5 µM weaker than lyoniresinol glycoside and 25 µM weaker than sagitiside A |
| Conditions | 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical-scavenging assay; compounds tested as isolated glycosides |
Why This Matters
Ensures researchers select the correct lignan for structure–activity relationship (SAR) studies where subtle potency differences in radical scavenging inform pharmacophore mapping.
- [1] Huang XZ, Cheng CM, Dai Y, Fu GM, Guo JM, Liang H, Wang C. Nat Prod Res. 2012;26(20):1876-80. doi: 10.1080/14786419.2011.619190. PMID: 21950458. View Source
